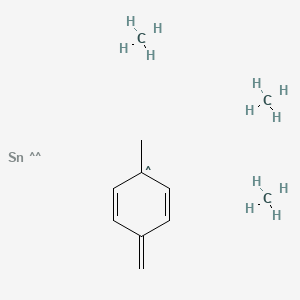
CID 102118034
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 102118034 is an organotin compound with the molecular formula C11H21Sn. It is a derivative of trimethylstannane, where one of the methyl groups is replaced by a 4-methylbenzyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CID 102118034 can be synthesized through a stannylation reaction. One common method involves the reaction of 4-methylbenzyl chloride with trimethyltin lithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of 4-methylbenzyltrimethylstannane may involve the use of more scalable methods, such as the reaction of 4-methylbenzyl bromide with hexamethyldistannane in the presence of a catalyst. This method offers good yields and functional group tolerance.
Analyse Chemischer Reaktionen
Types of Reactions: CID 102118034 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.
Stille Coupling: Palladium catalysts like Pd(PPh3)4 are often employed under inert conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 4-methylbenzyl iodide when sodium iodide is the nucleophile.
Coupling Reactions: Various biaryl compounds can be synthesized through Stille coupling.
Wissenschaftliche Forschungsanwendungen
CID 102118034 has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-methylbenzyltrimethylstannane in chemical reactions involves the transfer of the trimethylstannyl group to a substrate. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-tin bond, followed by transmetalation and reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Benzyltrimethylstannane: Similar structure but without the methyl group on the benzyl ring.
Phenyltrimethylstannane: Contains a phenyl group instead of a 4-methylbenzyl group.
Uniqueness: CID 102118034 is unique due to the presence of the 4-methyl group, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such properties are desired.
Eigenschaften
CAS-Nummer |
19962-42-6 |
|---|---|
Molekularformel |
C11H21Sn |
Molekulargewicht |
271.999 |
IUPAC-Name |
methane;3-methyl-6-methylidenecyclohexa-1,4-diene;tin |
InChI |
InChI=1S/C8H9.3CH4.Sn/c1-7-3-5-8(2)6-4-7;;;;/h3-6H,1H2,2H3;3*1H4; |
InChI-Schlüssel |
VBIHSZOFCSXPBJ-UHFFFAOYSA-N |
SMILES |
C.C.C.C[C]1C=CC(=C)C=C1.[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















